molecular formula C5H6BrN3 B12086039 5-Bromo-2-(methyl-d3-amino)-pyrimidine CAS No. 1185316-10-2

5-Bromo-2-(methyl-d3-amino)-pyrimidine

Cat. No.: B12086039
CAS No.: 1185316-10-2
M. Wt: 191.04 g/mol
InChI Key: UDQGIOYIJKRLFH-FIBGUPNXSA-N
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Description

5-Bromo-2-(methyl-d3-amino)-pyrimidine is a useful research compound. Its molecular formula is C5H6BrN3 and its molecular weight is 191.04 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1185316-10-2

Molecular Formula

C5H6BrN3

Molecular Weight

191.04 g/mol

IUPAC Name

5-bromo-N-(trideuteriomethyl)pyrimidin-2-amine

InChI

InChI=1S/C5H6BrN3/c1-7-5-8-2-4(6)3-9-5/h2-3H,1H3,(H,7,8,9)/i1D3

InChI Key

UDQGIOYIJKRLFH-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC1=NC=C(C=N1)Br

Canonical SMILES

CNC1=NC=C(C=N1)Br

Origin of Product

United States

Fundamental Significance of the Pyrimidine Scaffold in Advanced Chemical and Biological Research

Pyrimidine (B1678525) as a Core Heterocyclic System in Medicinal Chemistry and Chemical Biology

The pyrimidine scaffold is a six-membered aromatic ring containing two nitrogen atoms at the 1 and 3 positions. microbenotes.comnumberanalytics.com This fundamental structure is biologically ubiquitous, most notably forming the basis for the nucleobases uracil, thymine, and cytosine, which are essential building blocks of RNA and DNA. microbenotes.comnih.govresearchgate.net This inherent biological relevance is a primary reason for its widespread application in medicinal chemistry. The pyrimidine ring is also found in essential natural compounds like vitamin B1 (thiamine) and folic acid. scialert.netresearchgate.net

In the realm of drug discovery, pyrimidine and its fused derivatives are considered "privileged scaffolds." tec.mxcofc.edu This status is due to their ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. nih.govnih.gov By making slight modifications and adding various substituents to the pyrimidine ring, researchers can significantly alter the biological activity of the resulting molecule. tec.mx Consequently, pyrimidine derivatives have been successfully developed into a broad spectrum of therapeutic agents, demonstrating activities including:

Anticancer nih.govnih.gov

Antiviral scialert.netnih.gov

Antibacterial nih.gov

Antifungal microbenotes.com

Anti-inflammatory nih.gov

Cardiovascular nih.gov

The adaptability of the pyrimidine core allows it to serve as a versatile framework for designing new drug candidates that can target specific enzymes or receptors. tec.mxtandfonline.com

Table 1: Examples of Biologically Active Fused Pyrimidine Scaffolds

Fused ScaffoldAssociated Biological Activities
Pyrrolo[2,3-d]pyrimidine Antitumor, anti-inflammatory, antibacterial, anti-neurodegenerative. nih.gov
Pyrazolo[1,5-a]pyrimidine Antimicrobial, anticancer, antianxiety, analgesic. cofc.edursc.org
Thieno[2,3-d]pyrimidine Anticancer, anti-inflammatory, antimicrobial, CNS protective. nih.gov

Strategic Utility of Chemical Modification: Bromination and Deuteration in Pyrimidine Derivatives

The chemical modification of the pyrimidine scaffold is a key strategy for optimizing its function as a pharmacophore. Among the most useful modifications are bromination and deuteration, each serving distinct strategic purposes in drug design and research.

Bromination: The introduction of a bromine atom at specific positions on the pyrimidine ring, such as the C-5 position, is a well-established method to enhance the biological potency of a compound. researchgate.net Bromopyrimidine derivatives are valuable intermediates in the synthesis of numerous biologically active molecules. guidechem.com The bromine atom can act as a "handle" for further chemical functionalization, enabling the creation of more complex derivatives through reactions like Stille coupling. guidechem.com This approach expands the structural diversity available for structure-activity relationship (SAR) studies without requiring a complete de novo synthesis. researchgate.net Furthermore, bromination can be a precursor step for generating radio-labeled compounds used in drug metabolism and pharmacokinetic (DMPK) studies. researchgate.net

Deuteration: The substitution of hydrogen with its heavy isotope, deuterium (B1214612), is a subtle but powerful modification known as deuteration. nih.gov This change does not significantly alter the molecule's shape or its ability to bind to biological targets. However, it has a substantial impact on the molecule's metabolic stability. nih.govnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Because many drug metabolism pathways, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds, replacing hydrogen with deuterium at these metabolic "soft spots" can slow down the rate of metabolism. nih.govnih.govnih.gov This can lead to an improved pharmacokinetic profile, potentially allowing for lower or less frequent dosing. nih.gov

The compound 5-Bromo-2-(methyl-d3-amino)-pyrimidine exemplifies the combined strategic use of these modifications. The bromine at the C-5 position provides a site for potential further reactions, while the deuterium on the methyl group (methyl-d3) is designed to increase metabolic stability by slowing N-demethylation, a common metabolic pathway. myskinrecipes.com

Table 2: Properties of this compound and Related Analogues

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
This compound C₅H₃BrD₃N₃191.04Deuterated methyl group for metabolic stability; Bromo-substituent. myskinrecipes.com
5-Bromo-2-methylpyrimidine C₅H₅BrN₂173.01Non-deuterated methyl group; Bromo-substituent. nih.gov
5-Bromo-2-(methylthio)pyrimidine C₅H₅BrN₂S205.08Methylthio group instead of amino; Bromo-substituent. sigmaaldrich.com

Rationale for Deuterium Labeling in Mechanistic and Metabolic Investigations

Beyond improving pharmacokinetic properties, deuterium labeling is a critical tool for fundamental research into reaction mechanisms and metabolic pathways. nih.govacs.org The basis for this utility is the Kinetic Isotope Effect (KIE) .

The KIE describes the change in the rate of a chemical reaction when an atom in one of the reactants is replaced with one of its isotopes. youtube.com Because the C-D bond is stronger and has a lower zero-point energy than a C-H bond, more energy is required to break it. youtube.com Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving an equivalent C-H bond. nih.gov

By strategically placing a deuterium atom at a site of interest and comparing the reaction or metabolism rate with the non-deuterated version, researchers can gain valuable insights:

Elucidating Metabolic Pathways: Deuterium-labeled compounds are used as tracers in metabolic studies. acs.org By following the fate of the deuterated molecule and its metabolites using techniques like mass spectrometry, scientists can precisely map the metabolic pathways a drug undergoes in a biological system. nih.govacs.org This is crucial for understanding how a drug is processed and eliminated, and for identifying potentially reactive or toxic metabolites. nih.gov

Probing Enzyme Mechanisms: The magnitude of the KIE can provide detailed information about the transition state of an enzyme-catalyzed reaction, helping to elucidate the precise chemical steps involved in catalysis. nih.govacs.org

Elucidation of Reaction Mechanisms Via Kinetic Isotope Effects in Deuterated Pyrimidine Systems

Theoretical Underpinnings of Kinetic Isotope Effects (KIE)

The kinetic isotope effect is a fundamental tool in physical organic chemistry and enzymology used to elucidate reaction mechanisms. numberanalytics.com It is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_light) to the rate constant of the same reaction with a heavier isotope (k_heavy). slideshare.net For deuterium (B1214612) substitution, this is expressed as kH/kD. By analyzing the magnitude of the KIE, researchers can infer detailed information about the rate-determining step and the structure of the transition state. numberanalytics.comnih.gov

The distinction between primary and secondary KIEs lies in the location of the isotopic substitution relative to the bonds being altered in the reaction's rate-determining step. differencebetween.comlibretexts.org

Primary Kinetic Isotope Effects (pKIE): These effects are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. numberanalytics.comlibretexts.org For a reaction involving the deuterated methyl group of 5-Bromo-2-(methyl-d3-amino)-pyrimidine, a significant primary KIE (typically kH/kD > 2) would be expected if a C-D bond is cleaved during the slowest step. youtube.com This is because the C-D bond has a lower zero-point energy and is stronger than the C-H bond, thus requiring more energy to break. libretexts.org The magnitude of the pKIE can be substantial, with kH/kD values for C-H bond cleavage often ranging from 6 to 10. wikipedia.org

Secondary Kinetic Isotope Effects (sKIE): These are smaller effects that arise when the isotopic substitution is at a position not directly involved in bond breaking or formation, but is adjacent to the reacting center. differencebetween.comutdallas.edu Secondary KIEs reflect changes in the vibrational environment of the C-D bond as the reaction proceeds from reactant to transition state, often due to changes in hybridization or steric environment. princeton.edu For example, if a reaction involved a change at the amino nitrogen of this compound, an sKIE might be observed at the adjacent deuterated methyl group. These effects are typically much smaller than pKIEs, with kH/kD values often close to 1.0, and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1). nih.gov

Table 1: Comparison of Primary and Secondary Kinetic Isotope Effects

Feature Primary KIE (pKIE) Secondary KIE (sKIE)
Definition Isotopic substitution at a bond that is broken or formed in the rate-determining step. numberanalytics.comdifferencebetween.com Isotopic substitution at a bond adjacent to the reaction center, which is not broken or formed. numberanalytics.comdifferencebetween.com
Typical Magnitude (kH/kD) Large (e.g., 2-10). wikipedia.org Small (e.g., 0.8-1.4). princeton.edu
Origin of Effect Difference in zero-point energy of the bond being cleaved. libretexts.org Changes in vibrational frequencies due to rehybridization or steric effects at the transition state. utdallas.eduprinceton.edu

| Example with Pyrimidine (B1678525) | C-D bond cleavage in the methyl group of this compound. | A reaction at the pyrimidine ring nitrogen that changes the steric environment of the methyl-d3 group. |

KIEs are among the most powerful experimental tools for probing the geometry and electronic structure of transition states—highly transient species that cannot be observed directly. nih.govwayne.eduresearchgate.net The magnitude of the KIE provides a sensitive measure of the extent of bond cleavage or formation at the transition state. nih.gov For instance, a maximal pKIE suggests a symmetric transition state where the hydrogen is halfway between the donor and acceptor. Conversely, a smaller pKIE can indicate an "early" or "late" transition state where the bond is only slightly or almost completely broken.

Computational studies are often used in conjunction with experimental KIE measurements to model transition state structures. wayne.edubath.ac.uk By calculating theoretical KIEs for various proposed transition state geometries, researchers can identify the structure that best reproduces the experimentally observed isotope effect, thereby achieving a detailed, near-atomic resolution picture of the reaction pathway. researchgate.net

Application of Deuterium Labeling for Investigating Chemical Transformation Pathways

Deuterium-labeled compounds like this compound are invaluable tools for tracing reaction pathways and elucidating complex chemical transformations. chem-station.comthalesnano.com The replacement of hydrogen with deuterium is a minimal structural perturbation, yet the resulting KIE provides a clear signal for tracking the fate of specific C-H bonds. chem-station.comacs.org

By strategically placing deuterium labels at different positions within a molecule, chemists can systematically probe which bonds are involved in the rate-limiting step. princeton.edu If a reaction rate is significantly slowed by the introduction of deuterium at a specific site, it provides strong evidence that the C-H bond at that position is being broken in the slowest step of the mechanism. nih.gov This method has been instrumental in distinguishing between proposed mechanisms, such as concerted versus stepwise pathways or identifying the specific hydrogen atom abstracted in an elimination reaction. youtube.comacs.org Furthermore, deuterated molecules are widely used as internal standards in mass spectrometry to improve the accuracy and reliability of quantitative analyses. thalesnano.com

Mechanistic Studies of Enzyme-Catalyzed Reactions Involving Pyrimidine Derivatives

Isotope effects are a cornerstone of modern enzymology, offering profound insights into how enzymes achieve their remarkable catalytic power. nih.govnih.gov Synthetically prepared pyrimidine derivatives, including deuterated variants, are frequently used as substrates or inhibitors to study the mechanisms of enzymes involved in critical metabolic pathways. researchgate.netrsc.orgnih.gov

Xanthine (B1682287) Oxidoreductase (XOR) is a complex molybdenum-containing enzyme that plays a crucial role in the catabolism of purines and also metabolizes other nitrogenous heterocyclic compounds, including pyrimidines. mhmedical.comunibo.it XOR catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. ebi.ac.uk It can function as a dehydrogenase, using NAD+ as the electron acceptor, or as an oxidase, using molecular oxygen and producing reactive oxygen species. unibo.itnih.gov

The mechanism of XOR involves the transfer of a substrate proton to the enzyme. ebi.ac.ukresearchgate.net Studies using isotopically labeled substrates are essential for understanding this process. For a substrate like this compound, KIE studies could determine if the cleavage of a C-D bond on the methyl group, or a proton exchange event elsewhere on the molecule, is mechanistically significant for its interaction with or turnover by an enzyme like XOR. The inhibition of such metabolic enzymes is a key therapeutic strategy, and pyrimidine derivatives are actively investigated for this purpose. researchgate.netjuniperpublishers.com

Table 2: Kinetic Parameters for Bovine Xanthine Oxidoreductase with Various Substrates

Substrate Km (μM) Electron Acceptor Reference
Hypoxanthine 10-100 NAD+ or O2 mhmedical.com
Xanthine 10-100 NAD+ or O2 mhmedical.com
Pyrimidines Variable NAD+ or O2 mhmedical.com

The biosynthesis and cleavage of nucleotides are fundamental to all life, involving the formation and breaking of N-glycosidic bonds. oup.comlibretexts.org Kinetic isotope effects have been instrumental in elucidating the mechanisms of these reactions, both enzymatic and non-enzymatic. nih.govresearchgate.net

The synthesis of pyrimidine nucleotides is a simpler pathway than that for purines, but still involves multiple steps where KIEs can be applied to understand the mechanism. libretexts.org Isotope labeling studies, for example with ¹³C or ¹⁵N, are used to analyze the transition states of glycosyltransferases and hydrolases. nih.govnih.gov

Similarly, studying the hydrolysis of the N-glycosidic bond—the linkage between the pyrimidine base and the sugar moiety—benefits greatly from KIE analysis. nih.gov For instance, secondary KIEs measured by placing deuterium at the 1'-position of the sugar ring (¹H/³H KIE of ~1.23-1.26) have demonstrated significant oxocarbenium ion character in the transition state for the acid-catalyzed hydrolysis of nucleotides like AMP and dAMP. nih.gov This indicates a transition state with substantial positive charge buildup on the anomeric carbon and a flattened ring geometry. nih.govnih.govacs.org Such studies provide a detailed picture of the bond reorganization that occurs during this critical biochemical reaction. acs.org

Investigation of Metabolic Pathways and Biochemical Processes Using Deuterated Pyrimidine Analogues Pre Clinical Research Focus

Tracing Metabolic Fates in Biological Systems via Deuterium (B1214612) Labeling

Deuterium labeling is a powerful technique for tracing the metabolic fate of compounds within biological systems. nih.gov By replacing hydrogen atoms with their heavier, stable isotope, deuterium, researchers can track the molecule and its metabolites through various analytical methods, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. In the context of 5-Bromo-2-(methyl-d3-amino)-pyrimidine, the deuterium-labeled methyl group acts as a unique isotopic signature.

This labeling strategy enables the unequivocal identification of metabolites derived from the parent compound, even in complex biological matrices like plasma, urine, or tissue homogenates. The mass shift of +3 atomic mass units (due to the three deuterium atoms) in the deuterated methyl group allows for clear differentiation between the compound's metabolites and endogenous molecules. This is particularly crucial in discerning metabolic pathways, as it helps in identifying products of N-demethylation, oxidation, or other biotransformations. Stable isotope tracers, like deuterated compounds, are considered innocuous and are widely used in in vivo studies, including in humans, to explore complex metabolic processes. nih.gov

The use of deuterated tracers is a common practice in metabolic studies. A review of human stable isotope tracer studies revealed that deuterium-based tracers were the most frequently utilized, highlighting their significance in metabolic research. nih.gov The ability to track these labeled compounds provides invaluable insights into their absorption, distribution, metabolism, and excretion (ADME) profiles, which are fundamental in preclinical drug development.

Deuteration-Induced Changes in Enzymatic Biotransformation Rates

The substitution of hydrogen with deuterium can significantly alter the rate of enzymatic reactions, a phenomenon known as the kinetic isotope effect (KIE). This effect arises from the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. juniperpublishers.com Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of metabolism for deuterated compounds when C-H bond cleavage is the rate-limiting step of the reaction.

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the oxidative metabolism of a vast number of drugs and other foreign compounds (xenobiotics). nih.gov For many CYP-mediated reactions, the cleavage of a C-H bond is a critical step. Therefore, deuteration at a site of metabolism can lead to a significant KIE, resulting in a decreased rate of clearance. capes.gov.br

Interactive Table: Predicted Impact of Deuteration on CYP-Mediated Metabolism of an N-methyl-aminopyrimidine Scaffold

Metabolic ReactionPredicted Impact of N-methyl-d3 DeuterationRationale
N-DemethylationDecreased RateKinetic Isotope Effect (KIE) due to stronger C-D bond
Ring HydroxylationNo Direct ImpactDeuteration is not at the site of hydroxylation
GlucuronidationNo Direct ImpactNot a CYP-mediated reaction

A fascinating consequence of deuteration is the phenomenon of "metabolic switching." osti.govnih.gov When a primary metabolic pathway is slowed down due to a KIE, the metabolism of the compound can be redirected towards alternative, previously minor, metabolic pathways. osti.gov This shift in metabolic routes can lead to a different profile of metabolites. juniperpublishers.com

For this compound, the suppression of N-demethylation due to the deuterated methyl group could lead to an increase in other metabolic transformations. For instance, the metabolism might shift towards oxidation of the pyrimidine (B1678525) ring or other positions on the molecule. nih.gov The study of such metabolic switching provides a deeper understanding of the substrate specificity of various drug-metabolizing enzymes and can reveal previously unobserved metabolic pathways. It is important to note that increased deuteration does not always lead to improved metabolism, as metabolic switching can sometimes enhance an alternative metabolic site. nih.gov

Interactive Table: Hypothetical Metabolic Switching for this compound

Primary Metabolic Pathway (Non-deuterated)Effect of Deuteration on Primary PathwayPotential Switched Metabolic Pathways
N-DemethylationDecreased RateRing Hydroxylation, Oxidation of other alkyl groups (if present)

Modulation of Pyrimidine Metabolism Pathways for Research Applications

Pyrimidine analogues are widely used in research to modulate and study the intricate pathways of pyrimidine metabolism. nih.gov These pathways are essential for the synthesis of nucleotides, the building blocks of DNA and RNA, and are thus critical for cellular processes like proliferation and division. creative-proteomics.com

Cells synthesize pyrimidine nucleotides through two main pathways: the de novo pathway and the salvage pathway. creative-proteomics.comnih.gov The de novo pathway builds pyrimidine rings from simple precursor molecules like bicarbonate, aspartate, and glutamine. creative-proteomics.com This pathway is energy-intensive and highly regulated. creative-proteomics.comnih.gov In contrast, the salvage pathway recycles pre-existing pyrimidine bases and nucleosides from the breakdown of DNA and RNA. microbenotes.comresearchgate.net This pathway is less energy-consuming and is particularly important in non-proliferating cells. creative-proteomics.com

Pyrimidine analogues can interfere with these pathways. For example, they can act as competitive inhibitors of enzymes involved in either the de novo or salvage pathways, or they can be incorporated into DNA and RNA, leading to functional disruptions. By studying the effects of compounds like this compound on these pathways, researchers can gain insights into the regulation and interplay of de novo and salvage synthesis.

Interactive Table: Key Features of Pyrimidine Biosynthesis Pathways

PathwayStarting MaterialsEnergy RequirementKey Enzymes
De Novo SynthesisBicarbonate, Aspartate, GlutamineHighCarbamoyl (B1232498) phosphate (B84403) synthetase II (CPS II), Dihydroorotate dehydrogenase (DHODH)
Salvage PathwayPre-formed pyrimidine bases and nucleosidesLowUridine (B1682114) phosphorylase, Thymidine kinase

Pyrimidine metabolism is tightly linked to cellular processes, most notably the cell cycle. creative-proteomics.com During the S-phase of the cell cycle, when DNA replication occurs, there is a dramatic increase in the demand for nucleotides, leading to the upregulation of pyrimidine biosynthesis. creative-proteomics.comnih.gov The regulation of key enzymes in the pyrimidine synthesis pathway is crucial for coordinating nucleotide production with the cell cycle. researchgate.net

Recent research has also implicated pyrimidine metabolism in the regulation of aging. Studies in the model organism Caenorhabditis elegans have shown that intermediate metabolites of the pyrimidine pathway can extend lifespan. nih.govaging-us.com This suggests a role for pyrimidine metabolism in longevity and age-related processes. The use of deuterated pyrimidine analogues in such studies can help to dissect the specific metabolic fluxes and enzymatic activities that contribute to these effects. By selectively slowing down certain metabolic steps, researchers can investigate the downstream consequences on cellular signaling pathways that govern the cell cycle and aging.

Structure Activity Relationship Sar and Ligand Target Interactions of Brominated and Deuterated Pyrimidine Derivatives

Impact of Halogen Substitution (Bromine) on Molecular Recognition and Binding Affinity

The introduction of a halogen atom, particularly bromine, into a drug candidate is a well-established strategy in medicinal chemistry to enhance binding affinity and selectivity. nih.gov This enhancement is often mediated by a specific, non-covalent interaction known as a halogen bond. ump.edu.plump.edu.pl

A halogen bond is a directional interaction that occurs between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a protein's active site. nih.govbiorxiv.org The σ-hole arises from the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential on the outermost portion of the halogen, opposite to the covalent bond. biorxiv.org This positive region can then interact favorably with a Lewis base.

In the case of 5-Bromo-2-(methyl-d3-amino)-pyrimidine, the bromine atom at the C5 position of the pyrimidine (B1678525) ring is capable of forming such halogen bonds. Studies on similar brominated aromatic systems have quantified the significant contribution of these interactions to binding energy. For instance, investigations into substituted bromopyrimidines interacting with acetone (B3395972) (a model for a carbonyl oxygen) revealed that these halogen bonding interactions can have energies ranging from -1.80 to -7.11 kcal/mol, a strength comparable to classical hydrogen bonds. bohrium.comacs.org The strength of this interaction is modulated by other substituents on the aromatic ring, which can influence the magnitude of the positive electrostatic potential on the bromine atom. acs.org

The key characteristics of bromine that make it effective in this role include:

Increased Potency: The halogen bond provides an additional anchor point within the binding pocket, which can significantly increase the ligand's affinity for its target. researchgate.net

Enhanced Selectivity: The strict geometric requirements (directionality) of halogen bonds mean that they can only form if the acceptor atom in the protein is optimally positioned. This can confer selectivity for a specific target over other proteins that lack a suitable halogen bond acceptor in the corresponding location. nih.govump.edu.pl

Several studies have demonstrated the critical role of bromine in the activity of pyrimidine derivatives. In one series of compounds designed as bone anabolic agents, a 4-bromo group on a phenyl ring attached to a pyrimidine scaffold was found to be crucial for biological activity; replacing it with electron-releasing groups resulted in a loss of activity. nih.gov Similarly, brominated compounds have shown potent anticancer activity through mechanisms that include the induction of apoptosis and inhibition of cell proliferation. nih.gov

Table 1: Interaction Energies of Substituted Bromopyrimidines with Acetone This table, adapted from theoretical studies, illustrates how substituents on the pyrimidine ring can modulate the strength of the halogen bond (C-Br···O) formed with a model Lewis base (acetone).

Bromopyrimidine DerivativeInteraction Energy (kcal/mol)
5-Bromopyrimidine (B23866)-3.98
2-Amino-5-bromopyrimidine (B17363)-4.13
5-Bromo-2-methoxypyrimidine-4.01
5-Bromo-2-nitropyrimidine-5.11

Data derived from computational chemistry studies on halogen bonding. acs.org

Role of Deuteration in Modulating Ligand-Receptor Interactions and Selectivity

The replacement of hydrogen with its heavier, stable isotope deuterium (B1214612) is a modern medicinal chemistry tactic known as "precision deuteration." acs.org This strategy primarily leverages the kinetic isotope effect (KIE) to improve a drug's metabolic profile, which in turn can modulate its interaction with a biological target. acs.org

The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, reactions that involve the cleavage of a C-H bond in their rate-determining step will proceed more slowly if that hydrogen is replaced by deuterium. In drug metabolism, many compounds are broken down by cytochrome P450 (CYP) enzymes, a process that often involves the oxidation of a C-H bond.

In "this compound," the deuterium atoms are placed on the N-methyl group. This site is a common "soft spot" for metabolic attack, specifically N-demethylation by CYP enzymes. By deuterating this position, the metabolic breakdown of the methyl group is slowed significantly. This can lead to several favorable outcomes:

Sustained Target Engagement: A longer half-life means the compound remains at a therapeutic concentration in the vicinity of its receptor for a longer period, potentially leading to a more durable pharmacological effect.

Altered Pharmacodynamics: By blocking a major metabolic pathway, deuteration can prevent the formation of potentially active or inactive metabolites, resulting in a cleaner pharmacological profile and potentially higher selectivity for the intended target. acs.org

While deuteration does not typically alter the fundamental nature of ligand-receptor binding interactions (e.g., hydrogen bonding, van der Waals forces) or the molecule's conformation, its influence on pharmacokinetics is a powerful indirect modulator of these interactions over time. The improved stability can be particularly crucial for maintaining the necessary concentration of the active parent drug to effectively engage its target. acs.org

Table 2: Conceptual Comparison of Metabolic Fates for Deuterated vs. Non-Deuterated N-Methyl Groups This table illustrates the impact of the kinetic isotope effect on the metabolism of a methylamino group.

FeatureNon-Deuterated Compound (-NHCH₃)Deuterated Compound (-NHCD₃)Implication for Ligand-Receptor Interaction
Metabolic Pathway Susceptible to rapid N-demethylation by CYP enzymes.N-demethylation is significantly slowed due to the stronger C-D bond.The parent compound remains intact and active for a longer duration.
Metabolite Profile Produces a demethylated metabolite which may have different activity or be inactive.Formation of the demethylated metabolite is reduced.Reduced influence from metabolites, leading to a more direct SAR for the parent drug.
Pharmacokinetic Half-life ShorterLongerProlonged presence of the ligand allows for sustained receptor occupancy and signaling.

Design Principles for Pyrimidine-Based Scaffolds in Target Engagement Studies

The pyrimidine ring is considered an "elite" or "privileged" scaffold in medicinal chemistry. tec.mxnih.gov Its prevalence in nature as a core component of nucleobases (cytosine, thymine, uracil) gives it inherent biocompatibility and provides a validated starting point for the design of molecules that can interact with a wide range of biological targets, particularly enzymes like kinases and polymerases. nih.govresearchgate.net The design of pyrimidine-based compounds for specific target engagement follows several key principles:

Bioisosteric Replacement: The pyrimidine ring is often used as a bioisostere for a phenyl ring or other heterocyclic systems. This substitution can improve aqueous solubility, introduce hydrogen bonding capabilities via the ring nitrogens, and fine-tune the electronic properties of the molecule without drastically altering its size or shape. nih.gov

Vectorial Scaffolding: The pyrimidine ring provides multiple, well-defined substitution points (C2, C4, C5, C6) that allow medicinal chemists to project chemical groups into three-dimensional space. These substituent vectors can be tailored to engage specific sub-pockets within a protein's binding site, thereby enhancing affinity and selectivity. In "this compound," the 2-amino position and the 5-bromo position serve as key vectors for interaction.

Mimicry of Natural Ligands: By functionalizing the pyrimidine core with groups that mimic the hydrogen bond donors and acceptors of natural nucleobases, it is possible to design potent and selective enzyme inhibitors. For example, 2-aminopyrimidine (B69317) derivatives are a common feature in many kinase inhibitors, where the amino group forms critical hydrogen bonds with the hinge region of the kinase domain. nih.gov

Fragment-Based Elaboration: Simple pyrimidines, such as 5-bromopyrimidine, are valuable starting points in fragment-based drug discovery (FBDD). acs.org The bromine atom serves as a synthetic handle (e.g., for Suzuki or Sonogashira coupling reactions), allowing the simple fragment to be elaborated into a more complex and potent lead compound, as demonstrated in a modular synthetic platform for creating 3D lead-like molecules. acs.org

Table 3: Strategic Roles of Substitution Positions on the Pyrimidine Scaffold This table summarizes the common design strategies associated with different positions on the pyrimidine ring.

PositionCommon SubstituentsStrategic Role in Target Engagement
C2 Amino, Alkylamino, ArylaminoOften acts as a key hydrogen bond donor, crucial for anchoring the ligand in enzyme active sites (e.g., kinase hinge region). nih.gov
C4 Amino, Alkoxy, HalogenProvides another vector for hydrogen bonding or steric interaction to enhance selectivity and potency. nih.gov
C5 Halogens (Br, Cl), Alkyl, ArylModulates electronic properties and lipophilicity. Halogens can form halogen bonds. nih.gov The position can also serve as a synthetic handle for further chemical elaboration. acs.org
C6 Hydrogen, MethylOften left unsubstituted to avoid steric clashes, but can be used to fine-tune the scaffold's orientation in the binding pocket.

Computational Chemistry and Molecular Modeling for Pyrimidine Derivatives with Isotopic and Halogen Substitutions

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 5-Bromo-2-(methyl-d3-amino)-pyrimidine. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and reactivity.

The pyrimidine (B1678525) ring is an aromatic, electron-deficient heterocycle. wikipedia.org The introduction of a bromine atom at the C5 position and an amino group at the C2 position significantly alters its electronic landscape. Bromine, being highly electronegative, acts as an electron-withdrawing group via induction, while the amino group is a strong electron-donating group through resonance. Furthermore, the substitution of protium (B1232500) with deuterium (B1214612) in the methyl group does not significantly alter the electronic structure but is critical for metabolic studies and can subtly influence vibrational modes.

Quantum chemical calculations can quantify these effects, predicting sites susceptible to electrophilic or nucleophilic attack. For instance, calculations can reveal the molecular electrostatic potential (MEP), which maps the charge distribution and highlights regions of positive and negative potential, indicating sites for non-covalent interactions. tandfonline.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become the workhorse of quantum chemistry for medium-to-large-sized molecules due to its favorable balance of accuracy and computational cost. nih.gov DFT methods are routinely used to optimize the geometry of pyrimidine derivatives, providing precise information on bond lengths, bond angles, and dihedral angles. tandfonline.com

For this compound, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. These calculations can elucidate how substitutions on the pyrimidine ring modulate this gap.

Below is a hypothetical data table illustrating typical electronic properties that can be calculated for this compound and its parent compounds using DFT at the B3LYP/6-31G(d,p) level of theory.

Table 1: Calculated Electronic Properties of Pyrimidine Derivatives using DFT This table contains illustrative data based on typical computational outputs.

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Pyrimidine-7.12-0.256.872.33
2-Aminopyrimidine (B69317)-6.25-0.106.151.65
5-Bromopyrimidine (B23866)-7.30-0.886.421.41
5-Bromo-2-aminopyrimidine-6.51-0.795.722.05
This compound-6.48-0.755.732.18

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods are powerful tools for predicting spectroscopic data, which is invaluable for structure verification and elucidation. rsc.org The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prominent application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is widely used to calculate the isotropic magnetic shielding tensors for each nucleus. nih.govrsc.org These values can then be linearly scaled to predict experimental chemical shifts with high accuracy. nih.govnih.gov

For this compound, DFT-GIAO calculations can predict the ¹H, ¹³C, and ¹⁵N chemical shifts. This is particularly useful for assigning the correct signals in complex spectra and for distinguishing between potential regioisomers that may arise during synthesis. rsc.org While deuterium (²H) is NMR active, its signals are typically observed in a separate spectral window; the primary effect of the -CD₃ group on the ¹H and ¹³C spectra is the absence of signals corresponding to the methyl protons and carbon, and the potential for small isotopic shifts on neighboring nuclei.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a Substituted Pyrimidine This table illustrates the typical accuracy of DFT-GIAO predictions for a related structure, 2-amino-5-bromopyrimidine (B17363).

Carbon Atom PositionCalculated δ (ppm)Experimental δ (ppm)Difference (ppm)
C2162.5162.1+0.4
C4158.8159.3-0.5
C5108.1107.5+0.6
C6158.8159.3-0.5

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is central to structure-based drug design. For a molecule like this compound, docking simulations can be used to hypothesize its binding mode within the active site of a target enzyme or receptor. mdpi.com

The process involves generating a 3D conformation of the ligand and placing it into the binding pocket of a protein with a known crystal structure. A scoring function then evaluates thousands of possible poses, ranking them based on estimated binding affinity (e.g., in kcal/mol). The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds—an interaction where the electrophilic region of the bromine atom can interact favorably with a nucleophilic site on the protein.

Docking studies on related pyrimidine derivatives have successfully predicted their interactions with targets like protein kinases, topoisomerases, and cyclooxygenases, providing a basis for understanding their biological activity. tandfonline.comnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Conformational Ensembles

While molecular docking provides a static snapshot of the ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the protein.

For a complex of a protein with this compound, an MD simulation could reveal:

The stability of the binding pose predicted by docking.

The conformational ensemble of the ligand within the binding site.

The role of water molecules in mediating protein-ligand interactions.

Fluctuations in different regions of the protein upon ligand binding. nih.gov

These simulations, often run for hundreds of nanoseconds or longer, provide a more realistic picture of the binding event and can be used to calculate binding free energies with greater accuracy than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Research Probes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net A QSAR model is built using a "training set" of molecules with known activities. For each molecule, a set of numerical "descriptors" is calculated, which can represent steric, electronic, or hydrophobic properties.

For a class of compounds including this compound, a QSAR study would involve:

Data Set Assembly: Compiling a list of related pyrimidine derivatives with experimentally measured biological activity against a specific target.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, such as molecular weight, logP (lipophilicity), polar surface area, and quantum chemical parameters (e.g., HOMO/LUMO energies, atomic charges). researchgate.net

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build an equation that correlates the descriptors with activity.

Model Validation: Testing the model's predictive power on an external set of compounds (a "test set").

Once validated, the QSAR model can be used to predict the activity of novel, unsynthesized compounds, thereby guiding the rational design of more potent research probes or drug candidates.

Advanced Analytical Techniques for Characterization and Quantitative Analysis of Deuterated Pyrimidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural verification and isotopic analysis of deuterated compounds. rsc.org It is one of the few analytical methods capable of quantifying each isotope within a molecule. creative-biostructure.com This non-destructive technique provides detailed information about the atomic arrangement in a molecule and can precisely determine the location and percentage of deuterium (B1214612) incorporation.

Proton (¹H) NMR is instrumental in verifying the success of deuteration. In the case of 5-Bromo-2-(methyl-d3-amino)-pyrimidine, the absence or significant reduction of the signal corresponding to the methyl protons confirms that the deuterium atoms have replaced the hydrogen atoms. magritek.com Any remaining signal can be quantified against an internal standard to determine the level of isotopic purity.

Deuterium (²H) NMR offers a direct method to observe the incorporated deuterium. wikipedia.org While it has a similar chemical shift range to ¹H NMR, the signals are typically broader. magritek.com A strong peak in the ²H NMR spectrum corresponding to the methyl group provides definitive evidence of successful deuteration. wikipedia.org The combination of ¹H and ²H NMR is a robust strategy for accurately determining the isotopic abundance in deuterated compounds, often providing more precise results than mass spectrometry alone. nih.gov

TechniqueInformation Provided for this compoundExpected Observation
¹H NMRConfirms replacement of methyl protons with deuterium. Allows for quantification of residual non-deuterated compound.Absence or significant attenuation of the N-methyl proton signal.
²H NMRDirectly detects the incorporated deuterium atoms.A signal in the deuterium spectrum corresponding to the -CD₃ group.
¹³C NMRProvides information on the carbon skeleton and can show isotopic shifts due to adjacent deuterium.A shift in the resonance of the methyl carbon and potentially a splitting pattern due to C-D coupling.

The choice of solvent is a critical factor in NMR spectroscopy. clearsynth.com Deuterated solvents, such as chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O), are almost universally used. labinsights.nlsimsonpharma.com The primary reason for this is to avoid the large, interfering signal that would arise from a protonated solvent, which could obscure the signals from the analyte. simsonpharma.commagritek.com

For a compound that is itself deuterated, like this compound, using a deuterated solvent is still standard practice to ensure that other proton signals from the pyrimidine (B1678525) ring are clearly visible without solvent interference. The deuterated solvent also serves a crucial role in modern spectrometers by providing a lock signal, which the instrument uses to stabilize the magnetic field, ensuring high-resolution spectra. simsonpharma.comstudymind.co.uk Care must be taken to use high-purity solvents and to handle them in a dry environment to prevent contamination from water, which can introduce an unwanted peak in the spectrum. labinsights.nl

Mass Spectrometry (MS) for Molecular Weight Confirmation and Metabolic Profiling in Research

Mass spectrometry (MS) is an indispensable tool for the analysis of deuterated compounds, offering high sensitivity and the ability to confirm molecular weight and investigate metabolic pathways. rsc.orgnih.gov When coupled with a separation technique like liquid chromatography (LC), it becomes a powerful method for analyzing complex mixtures. lcms.cz

High-Resolution Mass Spectrometry (HRMS) is particularly valuable for the analysis of isotopically labeled compounds. researchgate.net It can accurately measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the clear differentiation between the deuterated compound and its non-deuterated counterpart. For this compound, the three deuterium atoms increase the molecular weight by approximately 3 Da compared to the all-proton version. HRMS can easily resolve this difference and also distinguish between molecules with varying numbers of deuterium atoms (e.g., d1, d2, d3), which is essential for assessing isotopic purity. nih.gov This technique is rapid, requires very little sample, and can be used to calculate the percentage of isotopic enrichment by comparing the relative abundances of the different isotopologue peaks. rsc.orgresearchgate.net

IsotopologueChemical FormulaExpected Monoisotopic Mass (Da)Mass Difference (Da)
Non-deuteratedC₅H₆BrN₃186.9772-
Deuterated (d3)C₅H₃D₃BrN₃189.9960+3.0188

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique used to study protein dynamics, conformation, and interactions. nih.govnih.gov While not a direct analysis of the pre-labeled this compound, the principles of HDX-MS are relevant to understanding how such labeled compounds might be used in broader biochemical research. In a typical HDX-MS experiment, a protein is exposed to a deuterated buffer (like D₂O), and the rate at which backbone amide hydrogens exchange for deuterium is measured by mass spectrometry. youtube.comresearchgate.net This exchange rate is indicative of the solvent accessibility and hydrogen bonding of different regions of the protein, providing insights into its structure and flexibility. youtube.comresearchgate.net A deuterated small molecule could be used as a tracer or internal standard in studies investigating the metabolic fate of pyrimidine-containing drugs or to probe the active site of an enzyme involved in pyrimidine metabolism. nih.gov

Vibrational Spectroscopy (Infrared, Raman) for Bond Strength and Isotopic Effects

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of molecules. nih.govwikipedia.org These techniques are highly sensitive to isotopic substitution, which alters the mass of atoms and consequently the vibrational frequencies of the bonds they form.

The substitution of hydrogen with deuterium in the methyl group of this compound leads to a predictable shift in the vibrational frequencies of the C-H bonds. Because deuterium is approximately twice as massive as hydrogen, the C-D stretching and bending vibrations will occur at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations. youtube.com

Infrared (IR) Spectroscopy : In the IR spectrum, the characteristic C-H stretching vibrations of a methyl group typically appear in the 2850-3000 cm⁻¹ region. Upon deuteration, these peaks will be replaced by C-D stretching vibrations at a significantly lower frequency, generally around 2100-2250 cm⁻¹. youtube.com This clear shift provides unambiguous evidence of deuteration.

Raman Spectroscopy : Raman spectroscopy offers complementary information. d-nb.info It is also sensitive to the C-H to C-D substitution and can be used to observe the corresponding frequency shifts. nih.gov For pyrimidine-based molecules, both IR and Raman are effective for structural characterization. nih.gov

The magnitude of the frequency shift upon deuteration is related to the strength of the chemical bond. acs.org By analyzing these isotopic effects, researchers can gain insights into the electronic environment and bonding characteristics within the molecule. acs.org

Chromatographic Methods for Purification and Analytical Separation (e.g., HPLC, GC-MS)

The purification and analytical characterization of "this compound" rely on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are pivotal in ensuring the compound's purity and confirming its identity and quantity. Given the compound's deuterated nature, these methods are often coupled with mass spectrometry to leverage the unique mass signature of the deuterium label for enhanced selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

HPLC is a versatile technique for both the purification (preparative HPLC) and analytical separation of "this compound". Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this compound due to its moderate polarity.

Purification by Preparative HPLC:

In the synthesis of "this compound," preparative HPLC is an essential step to isolate the target compound from unreacted starting materials, by-products, and other impurities. The process involves injecting a concentrated solution of the crude product onto a column packed with a stationary phase. A solvent system (mobile phase) then carries the components through the column at different rates, allowing for their separation.

For a compound like "this compound," a typical preparative RP-HPLC method would utilize a C18 column. The mobile phase would likely consist of a gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. The gradient starts with a higher proportion of water and gradually increases the organic solvent concentration to elute compounds of increasing hydrophobicity. youtube.comacs.org The fractions are collected as they exit the column, and those containing the pure product are combined and evaporated to yield the purified compound. The progress of the purification can be monitored using a UV detector, as pyrimidine derivatives typically absorb UV light. nih.gov

Analytical HPLC for Quantitative Analysis:

Analytical HPLC is used to determine the purity of "this compound" and to quantify it in various matrices. The principles are similar to preparative HPLC, but analytical columns are smaller, and the flow rates are lower to achieve higher resolution. nih.gov

When coupled with tandem mass spectrometry (LC-MS/MS), HPLC becomes a powerful tool for quantitative analysis. nih.gov The deuterated nature of "this compound" makes it an excellent internal standard for the quantification of its non-deuterated analogue or other related compounds. mdpi.comnih.gov The mass difference introduced by the three deuterium atoms on the methyl group allows the mass spectrometer to distinguish between the analyte and the internal standard, leading to highly accurate and precise measurements. mdpi.com The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it compensates for variations in sample preparation and matrix effects.

A typical analytical method for "this compound" would involve a reversed-phase column, such as a C18 or a specialized column for polar compounds. sielc.com The mobile phase often consists of a mixture of water and acetonitrile or methanol, with a small amount of an acid like formic acid to improve peak shape and ionization efficiency for MS detection. nih.govsielc.com

Interactive Table: Representative HPLC Method Parameters

ParameterPurification (Preparative HPLC)Analysis (Analytical HPLC-MS/MS)
Column C18, 10 µm particle size, 250 x 21.2 mmC18, 3.5 µm particle size, 100 x 2.1 mm
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 30 minutes5-95% B over 10 minutes
Flow Rate 20 mL/min0.4 mL/min
Detection UV at 254 nmESI-MS/MS (MRM mode)
Injection Volume 1-5 mL5 µL
Column Temperature Ambient40 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Characterization

GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. "this compound," being a relatively small molecule, can be amenable to GC-MS analysis, potentially after derivatization to increase its volatility if necessary.

Analytical Separation by GC:

In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (like helium or hydrogen) flows through the column and carries the sample components. sincerechemical.com The separation is based on the differential partitioning of the analytes between the stationary phase coated on the inside of the column and the mobile gas phase. For halogenated and aromatic compounds like the target molecule, a non-polar or mid-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5MS), is often suitable. sincerechemical.com The oven temperature is programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase.

Mass Spectrometry for Identification and Quantification:

As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z). The fragmentation pattern produced by EI is highly reproducible and serves as a "molecular fingerprint," allowing for the confident identification of the compound by comparison to a spectral library or a reference standard.

For "this compound," the mass spectrum would exhibit several key features. A prominent characteristic would be the isotopic pattern of bromine. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in a pair of peaks (M and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments, which is a clear indicator of the presence of a bromine atom in the molecule. youtube.comdocbrown.info The presence of the three deuterium atoms would shift the mass of the molecular ion and any fragments containing the methyl-d3-amino group by +3 mass units compared to the non-deuterated analogue.

GC-MS can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. researchgate.net In this mode, the mass spectrometer is set to detect only a few specific m/z values corresponding to the most abundant or characteristic ions of the target analyte, which significantly reduces background noise and improves detection limits.

Interactive Table: Representative GC-MS Method Parameters

ParameterValue
Column DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Electron Impact (EI) at 70 eV
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Acquisition Mode Full Scan (m/z 50-400) or Selected Ion Monitoring (SIM)
Expected M+• ions (m/z) 192 (for 79Br) and 194 (for 81Br)

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-Bromo-2-(methyl-d3-amino)-pyrimidine with isotopic purity?

  • Methodological Answer : Synthesis requires deuterated reagents (e.g., CD3I) to ensure isotopic labeling. A two-step protocol is often employed: (1) bromination at the 5-position of pyrimidine, followed by (2) nucleophilic substitution using deuterated methylamine under anhydrous conditions. Reaction optimization includes controlling temperature (0–25°C) and using catalysts like Pd for coupling reactions . Purity is confirmed via LC-MS and deuterium NMR (²H NMR) to verify >98% isotopic incorporation .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR to identify non-deuterated protons and carbons, and ²H NMR to confirm deuterium placement. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic pattern. For crystallinity, X-ray diffraction is recommended, though challenges arise due to deuterium’s low scattering factor. FT-IR can detect N-H stretches absent in deuterated analogs .

Q. What solvent systems are optimal for purification of brominated pyrimidine derivatives?

  • Methodological Answer : Use silica gel chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) or dichloromethane/methanol (99:1) to separate brominated byproducts. For deuterated compounds, avoid protic solvents to prevent H/D exchange. Recrystallization in deuterated solvents (e.g., D2O or CDCl3) enhances isotopic purity .

Advanced Research Questions

Q. How does deuteration of the methylamino group affect the compound’s metabolic stability in biological systems?

  • Methodological Answer : Deuterium’s kinetic isotope effect (KIE) slows CYP450-mediated oxidation. To assess stability:

  • Conduct in vitro assays with liver microsomes, comparing half-life (t½) of deuterated vs. non-deuterated analogs.
  • Use LC-MS/MS to monitor metabolite formation (e.g., dealkylation products).
  • Computational modeling (e.g., DFT) predicts bond dissociation energies altered by deuteration .

Q. How can conflicting NMR and mass spectrometry data be resolved during structural validation?

  • Methodological Answer : Contradictions may arise from isotopic impurities or solvent adducts. Mitigation steps:

  • Re-run HRMS in negative/positive ion modes to exclude adducts.
  • Use heteronuclear correlation spectroscopy (HSQC/HMBC) to assign ambiguous peaks.
  • Cross-validate with alternative techniques like Raman spectroscopy or X-ray crystallography .

Q. What strategies optimize regioselective functionalization of this compound for cross-coupling reactions?

  • Methodological Answer : The bromine at C5 is primed for Suzuki-Miyaura couplings. To enhance selectivity:

  • Use Pd(PPh3)4 or XPhos ligands to suppress debromination.
  • Prioritize boronic esters with electron-withdrawing groups for faster coupling.
  • Monitor reaction progress via TLC with UV visualization (254 nm) for bromine’s quenching effect .

Q. How do steric and electronic effects of the deuterated methyl group influence binding affinity in target proteins?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) comparing deuterated/non-deuterated structures. Validate with:

  • Surface plasmon resonance (SPR) to measure binding kinetics (KD).
  • Isothermal titration calorimetry (ITC) to assess enthalpy changes from deuterium’s altered van der Waals interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.